2-[(n-Hexyloxy)methyl]phenylZinc bromide
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Overview
Description
2-[(n-Hexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc compound. It is a solution of this compound in tetrahydrofuran, a common solvent used in organic chemistry. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-[(n-Hexyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(n-Hexyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(n-Hexyloxy)methyl]bromobenzene+Zn→2-[(n-Hexyloxy)methyl]phenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification methods such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-[(n-Hexyloxy)methyl]phenylzinc bromide can undergo nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize organozinc compounds.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products: The major products of reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Cross-Coupling Reactions: Essential in forming carbon-carbon bonds in the synthesis of various organic compounds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Can be used to link biomolecules for the development of bioconjugates.
Industry:
Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.
Materials Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(n-Hexyloxy)methyl]phenylzinc bromide in chemical reactions involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the presence of a catalyst. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily those associated with the catalytic cycle of the palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
Comparison: 2-[(n-Hexyloxy)methyl]phenylzinc bromide is unique due to the presence of the n-hexyloxy group, which can impart different reactivity and selectivity compared to other phenylzinc compounds. This makes it particularly useful in specific synthetic applications where the n-hexyloxy group can influence the outcome of the reaction.
Properties
Molecular Formula |
C13H19BrOZn |
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Molecular Weight |
336.6 g/mol |
IUPAC Name |
bromozinc(1+);hexoxymethylbenzene |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-7,9H,2-4,8,11-12H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
NWOZTMLQNZLDLP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOCC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
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